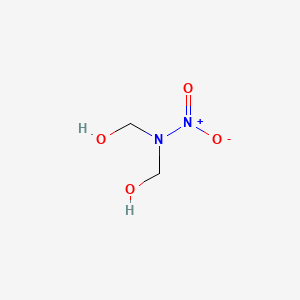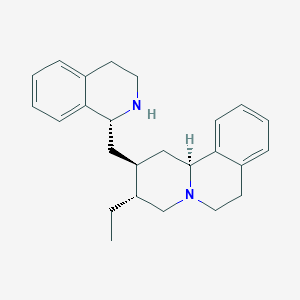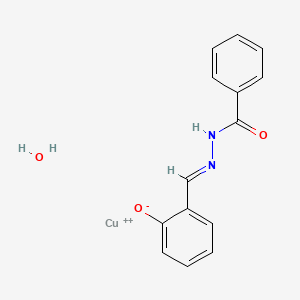
1,2-Didecanoyl-3-phosphatidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dicapryl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycero-3-phosphate in which the acyl groups at positions 1 and 2 are specified as capryl (decanoyl). It is a 1,2-diacyl-sn-glycerol 3-phosphate and a decanoate ester. It is a conjugate acid of a 1,2-dicapryl-sn-glycero-3-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Role in Plant Development and Stress Response
1,2-Didecanoyl-3-phosphatidic acid plays a crucial role in plant development. Studies have shown that phosphatidic acid is a key intermediate in chloroplast membrane lipid biosynthesis, essential for embryo development in plants like Arabidopsis. Any disruption in the biosynthesis pathway leads to embryo lethality, underlining the importance of phosphatidic acid in early plant development stages (Yu et al., 2004). Moreover, phosphatidic acid has been identified as a significant signaling molecule in plants, playing a central role in stress and development responses. It's a lipid second messenger during plant stress, metabolism, and development, with various proteins specifically binding to it, facilitating numerous downstream responses (Testerink & Munnik, 2011).
Bioactive Lipid's Unique Properties
1,2-Didecanoyl-3-phosphatidic acid, as part of the broader family of phosphatidic acid and lysophosphatidic acid, is known for its significant bioactive properties. These lipids, despite their simple structure, are involved in crucial cellular processes. The ionization behavior and charge properties of phosphatidic acid are unique, influencing various cellular functions and interactions with other biomolecules. The lipid's headgroup charge is notably affected by local lipid composition, indicating its versatile role in different subcellular locations (Kooijman et al., 2005).
Involvement in Membrane Rearrangements
1,2-Didecanoyl-3-phosphatidic acid contributes significantly to membrane rearrangements. Its unique biophysical properties enable it to regulate and amplify cellular signaling pathways and functions. It plays a role in membrane fusion and fission through various mechanisms, including being a substrate for enzymes that produce lipids involved in these processes, contributing to membrane curvature, interacting with essential proteins for membrane fusion and fission, and activating enzymes whose products are involved in membrane rearrangements (Zhukovsky et al., 2019).
Modulation of Membrane Curvature
The local generation of 1,2-Didecanoyl-3-phosphatidic acid is pivotal in regulating intracellular membrane transport. It can recruit and activate downstream effectors or alter the membrane's biophysical properties to induce bending or destabilization. The molecular shape of (lyso)phosphatidic acid is heavily dependent on pH and divalent cations, which significantly influences its role in membrane fission and fusion processes (Kooijman et al., 2003).
Eigenschaften
CAS-Nummer |
80164-20-1 |
|---|---|
Produktname |
1,2-Didecanoyl-3-phosphatidic acid |
Molekularformel |
C23H45O8P |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
[(2R)-2-decanoyloxy-3-phosphonooxypropyl] decanoate |
InChI |
InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28)/t21-/m1/s1 |
InChI-Schlüssel |
PHQFPHNJHDEXLJ-OAQYLSRUSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
Synonyme |
1,2-didecanoyl-3-phosphatidic acid 1,2-didecanoyl-3-sn-phosphatidic acid PA(10) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)
![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)









![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)
![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)
![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)